3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Description
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Properties
IUPAC Name |
3-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSUOUUUBSDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Bromomethyl groups are known to be reactive and can interact with various biological targets, including proteins and nucleic acids.
Mode of Action
Bromomethyl groups are electrophilic and can undergo nucleophilic substitution reactions. The bromomethyl group on the pyridine ring could potentially react with nucleophilic sites on biological targets, leading to covalent modification.
Biochemical Pathways
Compounds containing bromomethyl groups have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The bromomethyl group’s reactivity suggests that the compound could be metabolized through reactions with endogenous nucleophiles.
Result of Action
Bromomethyl groups can react with biological macromolecules, potentially leading to changes in their function.
Action Environment
The action of 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the bromomethyl group. Additionally, the presence of other nucleophilic species could compete with the intended biological target for reaction with the bromomethyl group.
Biochemical Analysis
Biochemical Properties
3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the nervous system. The interaction with AchE can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species (ROS) and subsequent cellular damage. The compound’s impact on gene expression can result in altered cellular functions, including changes in metabolic activities and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as acetylcholinesterase, by binding to the active site of the enzyme. This binding prevents the enzyme from hydrolyzing its substrate, leading to an accumulation of acetylcholine and disrupted neurotransmission. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound may lead to cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects can occur, including severe skin burns and eye damage. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its interaction with other biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
The compound 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a member of the pyrazole and pyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromomethyl group and an isobutyl substituent on the pyrazole ring, which may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents. For instance, derivatives have been tested for their ability to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : Some pyrazole compounds have demonstrated anti-inflammatory properties, potentially through inhibition of specific inflammatory pathways.
- Antimicrobial Properties : Certain pyrazole derivatives exhibit antimicrobial activity against a range of pathogens.
Structure-Activity Relationships (SAR)
The SAR of pyrazole derivatives suggests that modifications to the pyrazole and pyridine rings can significantly impact biological activity. Key findings include:
- Substituent Influence : The nature and position of substituents on the pyrazole ring affect binding affinity and selectivity for biological targets.
- Bromine Substitution : The presence of bromine in the structure may enhance lipophilicity, thus improving cell membrane penetration and bioavailability .
Antitumor Activity
A study investigated the antitumor effects of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that certain derivatives could inhibit cell proliferation in human cancer cell lines such as A375 and U87MG, with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | A375 | 5.0 |
| 3b | U87MG | 2.0 |
| 3c | A172 | 10.0 |
Anti-inflammatory Mechanism
In another study, compounds similar to this compound were evaluated for their anti-inflammatory properties through enzyme inhibition assays. The results showed significant inhibition of pro-inflammatory cytokines in RAW264.7 macrophages, suggesting a mechanism involving modulation of NF-kB signaling pathways .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exhibit significant anticancer properties. They function as inhibitors of specific kinases involved in cancer progression. Notably, the compound has been studied for its effectiveness against IRAK-4, a kinase implicated in various proliferative and inflammatory diseases. Inhibiting IRAK-4 can potentially lead to therapeutic advancements in treating cancers and autoimmune diseases .
2. Anti-inflammatory Effects
The compound's structure suggests it may modulate inflammatory pathways. By targeting specific receptors or enzymes involved in inflammation, it has the potential to serve as a treatment for inflammatory diseases. The structural features of pyrazole derivatives are known to contribute to their anti-inflammatory activity, making this compound a candidate for further investigation .
Material Science Applications
1. Coordination Chemistry
The coordination properties of this compound have been explored in the context of metal complexes. Its ability to coordinate with metal ions can lead to the formation of novel materials with unique properties. For instance, studies have shown that similar pyrazole-pyridine ligands can stabilize metal ions in low-spin states, which is beneficial for applications in catalysis and material synthesis .
Data Table: Summary of Applications
Case Studies
Case Study 1: Inhibition of IRAK-4
A study highlighted the efficacy of pyrazole derivatives in inhibiting IRAK-4, demonstrating that modifications to the pyrazole ring can enhance potency and selectivity against cancer cell lines. The structure of this compound suggests it could be optimized for similar applications.
Case Study 2: Metal Complex Formation
Research into the coordination chemistry of pyrazole derivatives revealed that ligands like this compound can stabilize metal ions in specific oxidation states, contributing to their potential use in developing advanced materials with tailored electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
